molecular formula C15H18O2 B1252421 (5E,9Z)-3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one

(5E,9Z)-3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one

Cat. No. B1252421
M. Wt: 230.3 g/mol
InChI Key: XVOHELPNOXGRBQ-SJUGDSPGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E,9Z)-3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one is a natural product found in Commiphora kataf, Commiphora sphaerocarpa, and other organisms with data available.

Scientific Research Applications

Crystal Structure and Conformation

  • 9β-Hydroxy-1β,10α-epoxyparthenolide : This compound, closely related to (5E,9Z)-3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one, was studied for its crystal structure. The research revealed that the five-membered ring adopts a twist conformation, while the ten-membered ring displays a chair-chair conformation. This study is significant for understanding the molecular structure and physical properties of similar compounds (Moumou et al., 2010).

Synthesis and Structural Analysis

  • Isofuranodiene from Stenocylax michelii : Research on Isofuranodiene, a compound structurally similar to (5E,9Z)-3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one, involved deducing its structure using spectroscopy methods. This study contributes to the field of natural product chemistry and the synthesis of complex molecular structures (Rücker, Silva, & Bauer, 1971).

  • Crystal Structure of E-13-{4-[(Z)-2-cyano-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl}parthenolide : This research involved preparing a compound structurally related to (5E,9Z)-3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one and analyzing its crystal structure. Such studies are crucial for advancing our understanding of molecular geometry and potential applications in medicinal chemistry (Penthala et al., 2014).

Macrocyclic Synthesis

  • Synthesis of Lophotoxin : A study described a synthesis method for a furan-containing macrocyclic ring system found in lophotoxin, which shares structural similarities with (5E,9Z)-3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one. Such research is valuable for developing synthetic routes to complex organic compounds (Astley & Pattenden, 1992).

properties

Product Name

(5E,9Z)-3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one

Molecular Formula

C15H18O2

Molecular Weight

230.3 g/mol

IUPAC Name

(5E,9Z)-3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one

InChI

InChI=1S/C15H18O2/c1-10-5-4-6-11(2)8-14-15(13(16)7-10)12(3)9-17-14/h6-7,9H,4-5,8H2,1-3H3/b10-7+,11-6-

InChI Key

XVOHELPNOXGRBQ-SJUGDSPGSA-N

Isomeric SMILES

C/C/1=C\C(=O)C2=C(C/C(=C\CC1)/C)OC=C2C

Canonical SMILES

CC1=CC(=O)C2=C(CC(=CCC1)C)OC=C2C

synonyms

furanodienone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5E,9Z)-3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one
Reactant of Route 2
Reactant of Route 2
(5E,9Z)-3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one
Reactant of Route 3
(5E,9Z)-3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one
Reactant of Route 4
(5E,9Z)-3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one
Reactant of Route 5
(5E,9Z)-3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one
Reactant of Route 6
(5E,9Z)-3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one

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